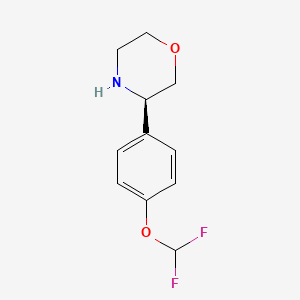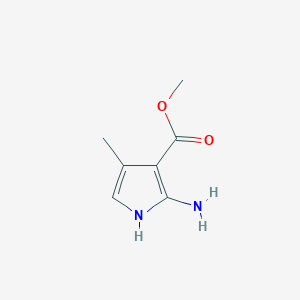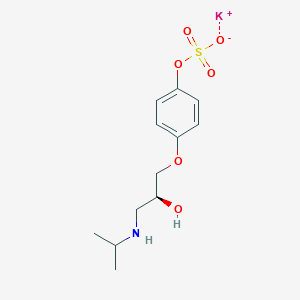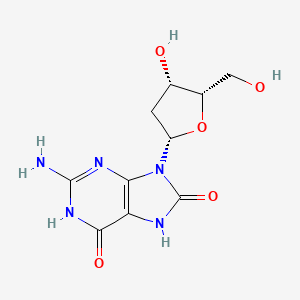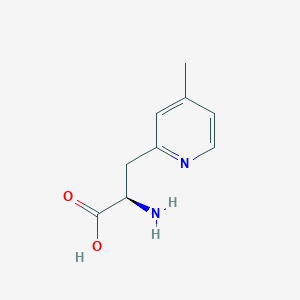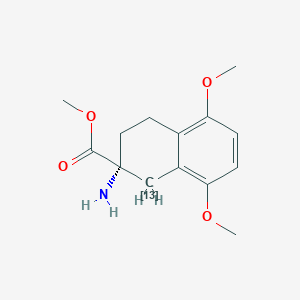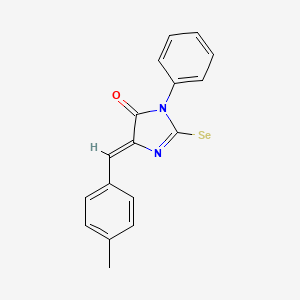
5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one: is a synthetic organic compound that belongs to the class of selenoxoimidazolidinones. This compound is characterized by the presence of a selenoxo group attached to an imidazolidinone ring, with additional phenyl and methylbenzylidene substituents. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with 3-phenyl-2-selenoxoimidazolidin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The selenoxo group can be oxidized to form selenones or other selenium-containing derivatives.
Reduction: The compound can be reduced to form selenoethers or other reduced selenium species.
Substitution: The phenyl and methylbenzylidene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products:
Oxidation: Selenones or selenoxides.
Reduction: Selenoethers or selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of selenium-containing heterocycles and other complex molecules.
Biology: Research has shown that selenium-containing compounds, including 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one, exhibit antioxidant properties and can modulate biological pathways related to oxidative stress.
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to interact with biological targets involved in various diseases.
Industry: In the industrial sector, the compound may be used in the development of novel materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one involves its interaction with molecular targets and pathways related to oxidative stress and redox regulation. The selenoxo group can participate in redox reactions, modulating the activity of enzymes and other proteins involved in cellular defense mechanisms. Additionally, the compound’s structural features allow it to interact with specific receptors or enzymes, influencing various biological processes.
Comparación Con Compuestos Similares
4-Methylbenzylidene camphor (4-MBC): A UV filter used in sunscreens with similar structural features but different functional groups.
2,6-Bis(4-methylbenzylidene)cyclohexanone: Another compound with a benzylidene group, used in organic synthesis.
Uniqueness: 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one is unique due to the presence of the selenoxo group, which imparts distinct redox properties and potential biological activities not found in similar compounds
Propiedades
Fórmula molecular |
C17H13N2OSe |
|---|---|
Peso molecular |
340.3 g/mol |
InChI |
InChI=1S/C17H13N2OSe/c1-12-7-9-13(10-8-12)11-15-16(20)19(17(21)18-15)14-5-3-2-4-6-14/h2-11H,1H3/b15-11- |
Clave InChI |
YIDVXGOHVGCPQJ-PTNGSMBKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)[Se])C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)[Se])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
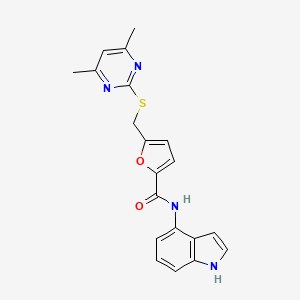
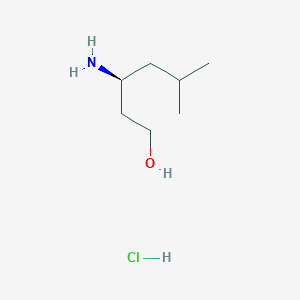
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
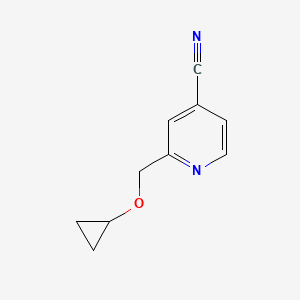
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
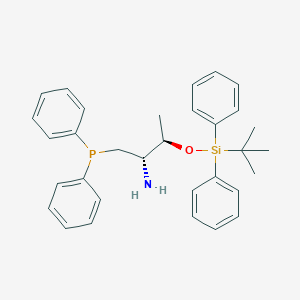
![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
